molecular formula C6H12O2 B6235186 1-(oxetan-2-yl)propan-1-ol CAS No. 1782249-29-9

1-(oxetan-2-yl)propan-1-ol

Cat. No.: B6235186
CAS No.: 1782249-29-9
M. Wt: 116.16 g/mol
InChI Key: GVPVBZMMDSENEE-UHFFFAOYSA-N
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Description

1-(oxetan-2-yl)propan-1-ol is an organic compound featuring a four-membered oxetane ring attached to a propanol group. This compound is notable for its unique structure, which imparts distinct physicochemical properties and reactivity. The oxetane ring is characterized by significant ring strain, making it a valuable intermediate in synthetic chemistry and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(oxetan-2-yl)propan-1-ol can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves optimized cyclization processes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

1-(oxetan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Mechanism of Action

The mechanism of action of 1-(oxetan-2-yl)propan-1-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways and chemical processes .

Properties

CAS No.

1782249-29-9

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-(oxetan-2-yl)propan-1-ol

InChI

InChI=1S/C6H12O2/c1-2-5(7)6-3-4-8-6/h5-7H,2-4H2,1H3

InChI Key

GVPVBZMMDSENEE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCO1)O

Purity

95

Origin of Product

United States

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